[1-[4-(2-methylpyridin-4-yl)-3-(2H-tetrazol-5-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]cyclopentyl]methanol
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Overview
Description
PMID27109571-Compound-25: is a selective, central nervous system-penetrant, adenosine triphosphate-competitive leucine-rich repeat kinase 2 inhibitor. This compound was developed for its potential therapeutic effects in neurological disorders, particularly those involving the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of PMID27109571-Compound-25 involves multiple steps, including the formation of a spirocyclopropyl group and a non-classical carbon-hydrogen hinge binder. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods: : Industrial production methods for PMID27109571-Compound-25 are not available in the public domain. Typically, such compounds are produced in specialized facilities adhering to good manufacturing practices to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions: : PMID27109571-Compound-25 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties .
Common Reagents and Conditions: : Common reagents used in the reactions involving PMID27109571-Compound-25 include oxidizing agents, reducing agents, and nucleophiles. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .
Major Products: : The major products formed from the reactions of PMID27109571-Compound-25 are typically derivatives with enhanced potency and selectivity for their target proteins .
Scientific Research Applications
Chemistry: : In chemistry, PMID27109571-Compound-25 is used as a tool compound to study the inhibition of leucine-rich repeat kinase 2 and its effects on various biochemical pathways .
Biology: : In biological research, this compound is utilized to investigate the role of leucine-rich repeat kinase 2 in cellular processes and its potential as a therapeutic target for neurological disorders .
Medicine: : In medicine, PMID27109571-Compound-25 has been explored for its potential therapeutic effects in treating diseases such as Parkinson’s disease and other neurodegenerative disorders .
Industry: : In the pharmaceutical industry, this compound serves as a lead compound for developing new drugs targeting leucine-rich repeat kinase 2 .
Mechanism of Action
Mechanism: : PMID27109571-Compound-25 exerts its effects by selectively inhibiting leucine-rich repeat kinase 2, a protein kinase involved in various cellular processes. This inhibition disrupts the kinase’s activity, leading to changes in downstream signaling pathways .
Molecular Targets and Pathways: : The primary molecular target of PMID27109571-Compound-25 is leucine-rich repeat kinase 2. The compound affects pathways related to cellular growth, differentiation, and survival .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to PMID27109571-Compound-25 include other leucine-rich repeat kinase 2 inhibitors such as MLi-2 and GNE-7915 .
Uniqueness: : PMID27109571-Compound-25 is unique due to its “bow-tie” spirocyclopropyl group and non-classical carbon-hydrogen hinge binder, which contribute to its high potency and selectivity .
Properties
Molecular Formula |
C23H28N6O |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
[1-[4-(2-methylpyridin-4-yl)-3-(2H-tetrazol-5-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]cyclopentyl]methanol |
InChI |
InChI=1S/C23H28N6O/c1-15-13-16(9-12-24-15)19-17-7-3-2-4-8-18(17)25-21(20(19)22-26-28-29-27-22)23(14-30)10-5-6-11-23/h9,12-13,30H,2-8,10-11,14H2,1H3,(H,26,27,28,29) |
InChI Key |
JDONBBWFRSZVOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C2=C(C(=NC3=C2CCCCC3)C4(CCCC4)CO)C5=NNN=N5 |
Origin of Product |
United States |
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